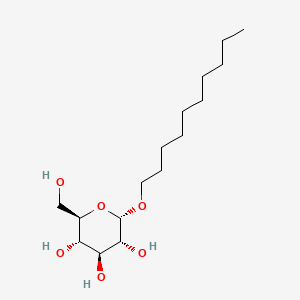
4-Amino-5-metiltio-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 4-amino-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It is also known by its IUPAC name, methyl 4-amino-5-methyl-thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 4-amino-5-methylthiophene-3-carboxylate” involves a filtration process. The filtrate is concentrated under water pump vacuum, and the residue is digested with petroleum ether. The crystalline product is then isolated by filtration with suction .Molecular Structure Analysis
The molecular weight of “Methyl 4-amino-5-methylthiophene-3-carboxylate” is 171.22 g/mol . Its molecular structure includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis
“Methyl 4-amino-5-methylthiophene-3-carboxylate” is a solid at room temperature . It has a topological polar surface area of 80.6 Ų and a complexity of 163 . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Síntesis de Inhibidores
Este compuesto se utiliza en la preparación de diversos inhibidores, como inhibidores no peptídicos de la proteína tirosina fosfatasa 1B, que son selectivos y biodisponibles por vía oral .
Agentes Antimicrobianos
Los derivados de este compuesto han mostrado una significativa actividad antimicrobiana. Por ejemplo, ciertos derivados exhibieron un mayor efecto inhibitorio contra organismos como B. subtilis, E. coli, P. vulgaris y S. aureus .
Síntesis de Fármacos
Ciencia de Materiales
Síntesis de Derivados de Tiofeno
Está involucrado en la síntesis de derivados de tiofeno que se utilizan por sus propiedades antimicrobianas, así como para crear compuestos con una variedad de efectos biológicos .
Investigación de la Actividad Biológica
Los análogos basados en tiofeno, incluidos los derivados del 4-Amino-5-metiltio-3-carboxilato de metilo, se estudian por su potencial como compuestos biológicamente activos en química medicinal .
Safety and Hazards
“Methyl 4-amino-5-methylthiophene-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Análisis Bioquímico
Biochemical Properties
Methyl 4-amino-5-methylthiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate . Additionally, Methyl 4-amino-5-methylthiophene-3-carboxylate can bind to specific proteins, altering their conformation and function .
Cellular Effects
Methyl 4-amino-5-methylthiophene-3-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This modulation can lead to changes in gene expression, affecting the production of proteins essential for cell function. Furthermore, Methyl 4-amino-5-methylthiophene-3-carboxylate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-5-methylthiophene-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, Methyl 4-amino-5-methylthiophene-3-carboxylate can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-5-methylthiophene-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-amino-5-methylthiophene-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to Methyl 4-amino-5-methylthiophene-3-carboxylate can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-5-methylthiophene-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Methyl 4-amino-5-methylthiophene-3-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
Methyl 4-amino-5-methylthiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
Propiedades
IUPAC Name |
methyl 4-amino-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZNLUYSTWCFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464674 | |
| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81528-48-5 | |
| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)



![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)






